4-(Aminomethyl)-6-bromopyridin-2-amine
Description
Properties
Molecular Formula |
C6H8BrN3 |
|---|---|
Molecular Weight |
202.05 g/mol |
IUPAC Name |
4-(aminomethyl)-6-bromopyridin-2-amine |
InChI |
InChI=1S/C6H8BrN3/c7-5-1-4(3-8)2-6(9)10-5/h1-2H,3,8H2,(H2,9,10) |
InChI Key |
VJAXIILNHNFMEX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1N)Br)CN |
Origin of Product |
United States |
Preparation Methods
Preparation of 6-Bromopyridin-2-amine
A key intermediate in the synthesis of 4-(Aminomethyl)-6-bromopyridin-2-amine is 6-bromopyridin-2-amine. Several methods for preparing this precursor have been documented in the literature. One efficient approach involves the direct synthesis from 1,3-dicyanopropanol-2 using hydrogen bromide gas, as described in Example I from patent literature:
Introduction of the Aminomethyl Group
The critical challenge in synthesizing 4-(Aminomethyl)-6-bromopyridin-2-amine is introducing the aminomethyl group at position 4 while maintaining the integrity of the other functional groups. Several approaches can be considered:
Reductive Amination
Reductive amination represents a well-established method for introducing aminomethyl groups to aromatic and heteroaromatic compounds. This approach typically requires a carbonyl intermediate at position 4, which can then undergo reductive amination. As described in the literature, standard conditions employing sodium cyanoborohydride (NaCNBH3) as the reducing agent have proven effective for similar transformations.
Catalytic Aminomethylation
Another approach involves catalytic aminomethylation reactions. The literature mentions "aminomethylation of aromatic compounds with secondary amines and methanol catalyzed by Mn22", suggesting potential pathways for introducing aminomethyl groups to heterocyclic systems like pyridines.
Cross-Coupling Approaches
Various cross-coupling reactions can be employed to introduce functionalized groups that can later be transformed into aminomethyl moieties. For instance, the literature describes Suzuki coupling reactions of bromopyridine derivatives:
"Under argon a microwave vial was charged with the corresponding halogeno derivative (1.0 equiv.), the corresponding phenylboronic acid (1.2 equiv.), Pd(PPh3)4 (5 mol%), Na2CO3 (3.0 equiv.) and a mixture toluene:ethanol:water (5:1:1, 5.32 mL/mmol)). The vial was capped properly, flushed with argon and heated to 120°C until complete conversion of the starting material."
Similar approaches could potentially be used to introduce functionalized groups at position 4 that can subsequently be converted to an aminomethyl group.
Synthesis of Similar Aminomethyl-Functionalized Bromopyridines
Insights into the preparation of 4-(Aminomethyl)-6-bromopyridin-2-amine can be gained by examining the synthesis of structurally similar compounds.
3-(Aminomethyl)-6-bromopyridin-2-amine Synthesis
The positional isomer 3-(Aminomethyl)-6-bromopyridin-2-amine provides valuable insights for our target compound. According to the literature, its synthesis "typically involves several steps. One common synthetic route includes: The reaction may require a catalyst, such as palladium on carbon, to facilitate the formation of the desired product. In industrial settings, continuous flow reactors can be employed to enhance yield and purity by allowing precise control over reaction parameters like temperature and pressure."
This suggests that similar catalytic methods and reaction conditions might be applicable to the synthesis of 4-(Aminomethyl)-6-bromopyridin-2-amine.
Proposed Synthetic Routes to 4-(Aminomethyl)-6-bromopyridin-2-amine
Based on the available information and established chemical principles, several synthetic routes to 4-(Aminomethyl)-6-bromopyridin-2-amine can be proposed:
Route A: Sequential Functionalization of 6-Bromopyridin-2-amine
This approach involves:
- Starting with 6-bromopyridin-2-amine
- Introducing a formyl or acyl group at position 4 through directed metalation and formylation
- Converting the carbonyl group to an aminomethyl group through reductive amination
Route B: Functionalization of 2-Amino-4-bromopyridine
This alternate approach involves:
- Starting with 2-amino-4-bromopyridine
- Converting the bromine at position 4 to an aminomethyl group through various cross-coupling and functional group transformation strategies
- Introducing the bromine at position 6 through selective bromination
Reaction Conditions and Parameters
The following table summarizes key reaction conditions from the literature that may be relevant to the synthesis of 4-(Aminomethyl)-6-bromopyridin-2-amine:
Purification and Characterization
Purification of 4-(Aminomethyl)-6-bromopyridin-2-amine and its intermediates typically involves:
Recrystallization : As described for 6-bromopyridin-2-amine, recrystallization from suitable solvent systems like "methylene chloride-petrol ether (charcoal decolorization)" can be effective.
Column Chromatography : Silica gel chromatography with appropriate solvent systems can separate the target compound from reaction byproducts.
Characterization Methods : The compound can be characterized using standard analytical techniques:
- NMR spectroscopy (1H and 13C) for structural confirmation
- Mass spectrometry for molecular weight determination
- HPLC for purity assessment
- Melting point determination
Reactivity of 4-(Aminomethyl)-6-bromopyridin-2-amine
Understanding the reactivity profile of 4-(Aminomethyl)-6-bromopyridin-2-amine is crucial for its applications in organic synthesis. Based on the reactivity of similar compounds, this molecule can participate in various transformations:
Reactions Involving the Bromine at Position 6
The bromine atom can undergo various substitution reactions:
"The bromine atom at position 6 can undergo substitution reactions with various nucleophiles, such as amines, alcohols, or thiols. This can lead to the formation of new compounds where the bromine atom is replaced by the nucleophile."
Reactions Involving the Amino Groups
Both amino groups can participate in various transformations:
"The amino group can undergo amidation reactions with carboxylic acids or acyl chlorides to form amide compounds. Condensation Reactions: The amino group can participate in condensation reactions with carbonyl compounds (such as aldehydes or ketones) to form imine or Schiff base compounds."
Industrial Production Considerations
For industrial-scale production of 4-(Aminomethyl)-6-bromopyridin-2-amine, several factors should be considered:
Process Safety : As noted in patent literature, methods that are "safe and simple, and is suitable for industrialized production" should be prioritized.
Continuous Flow Technology : As mentioned for the synthesis of 3-(Aminomethyl)-6-bromopyridin-2-amine, "continuous flow reactors can be employed to enhance yield and purity by allowing precise control over reaction parameters like temperature and pressure."
Environmental Considerations : Green chemistry principles should be applied, including the use of environmentally friendly solvents and reagents.
Chemical Reactions Analysis
Types of Reactions: 4-(Aminomethyl)-6-bromopyridin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The aminomethyl group can be oxidized to form corresponding imines or reduced to yield primary amines.
Coupling Reactions: It can participate in Suzuki-Miyaura or Ullmann coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium methoxide or potassium thiolate in polar solvents.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling; copper catalysts for Ullmann coupling.
Major Products:
- Substituted pyridines, primary amines, and various coupled products depending on the reaction conditions and reagents used.
Scientific Research Applications
4-(Aminomethyl)-6-bromopyridin-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Potential use in the development of biologically active compounds, including enzyme inhibitors and receptor modulators.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials, due to its functional groups that can undergo further chemical modifications.
Mechanism of Action
The mechanism of action of 4-(Aminomethyl)-6-bromopyridin-2-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or ionic interactions with active sites, while the bromine atom may participate in halogen bonding or hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to the desired therapeutic effect.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Pyridin-2-amine Derivatives
The following table compares 4-(Aminomethyl)-6-bromopyridin-2-amine with key analogs based on substituent positions and functional groups:
Key Observations:
This property is critical for interactions with biological targets, as seen in LOXL2 inhibitors (e.g., Compound 28) . Bromine at position 6 increases molecular weight and may stabilize aromatic rings via resonance effects.
Electronic and Steric Effects: Electron-withdrawing groups (e.g., –NO2 in 6-bromo-3-nitropyridin-2-amine) increase reactivity toward nucleophilic substitution, while electron-donating groups (e.g., –CH2NH2) improve solubility in polar solvents . Steric hindrance from bulky substituents (e.g., thienyl in pyrimidin-2-amine derivatives) may limit binding to enzyme active sites .
Applications in Medicinal Chemistry: Compound 28 (a pyridin-2-amine derivative) highlights the importance of trifluoromethyl (–CF3) and phenoxy (–OPh) groups for selective enzyme inhibition and oral efficacy .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-(Aminomethyl)-6-bromopyridin-2-amine, and how can intermediates be purified effectively?
- Methodology : The compound can be synthesized via nucleophilic substitution or cross-coupling reactions. For example, bromination at the 6-position of a pyridine scaffold followed by aminomethylation at the 4-position using reagents like NHCHCl or NHCHBr under basic conditions (e.g., KCO in DMF). Purification often involves column chromatography (silica gel, eluting with EtOAc/hexane) or recrystallization from ethanol/water mixtures to isolate intermediates .
- Key Steps : Monitor reaction progress via TLC (R ~0.3 in 1:1 EtOAc/hexane). Confirm intermediate structures using H NMR (e.g., δ 5.29 ppm for NH protons) and IR (N-H stretch ~3398 cm) .
Q. Which spectroscopic techniques are most reliable for characterizing 4-(Aminomethyl)-6-bromopyridin-2-amine?
- Methodology :
- H NMR : Aromatic protons appear as multiplets between δ 7.29–7.87 ppm; NH groups show singlets near δ 5.29 ppm .
- C NMR : Key signals include C-5 (~104.8 ppm), C-2 (~163.9 ppm), and brominated aromatic carbons (~127.5–139.7 ppm) .
- Mass Spectrometry : ESI-MS (positive mode) confirms molecular weight (calc. for CHBrN: 200.98 g/mol).
Advanced Research Questions
Q. How can researchers validate the selective inhibition of LOXL2 by 4-(Aminomethyl)-6-bromopyridin-2-amine derivatives?
- Methodology :
- Enzyme Assays : Use recombinant LOXL2 and related amine oxidases (e.g., LOX, MAO-A/B) to measure IC values via fluorometric or colorimetric detection of HO production .
- Selectivity Profiling : Perform kinetic studies (K determination) and molecular docking (AMBER or AutoDock Vina) to assess binding specificity. For example, the compound’s trifluoromethyl group enhances hydrophobic interactions with LOXL2’s catalytic pocket .
Q. What strategies mitigate low yields or side reactions during the synthesis of 4-(Aminomethyl)-6-bromopyridin-2-amine?
- Methodology :
- Optimize Reaction Conditions : Use Pd catalysts (e.g., Pd(OAc)) for Suzuki-Miyaura coupling to reduce bromo displacement byproducts. Control temperature (60–80°C) to avoid decomposition .
- Protection/Deprotection : Protect the aminomethyl group with Boc (tert-butyloxycarbonyl) during bromination, then deprotect with TFA .
Q. How can contradictory bioactivity data across different cellular models be resolved?
- Methodology :
- Dose-Response Curves : Test compound efficacy in primary vs. immortalized cell lines (e.g., fibroblasts) to assess cell-type specificity.
- Metabolic Stability : Evaluate compound stability in cell media (e.g., via HPLC) to rule out degradation artifacts .
- Off-Target Effects : Use siRNA knockdown of LOXL2 to confirm phenotype reversal, ensuring observed effects are target-dependent .
Methodological Notes
- Synthetic Challenges : Bromine’s steric bulk may hinder aminomethylation; microwave-assisted synthesis (100°C, 30 min) improves reaction efficiency .
- Analytical Pitfalls : Overlapping H NMR signals (e.g., H-5 and aromatic protons) require 2D NMR (COSY, HSQC) for unambiguous assignment .
- Biological Relevance : In vivo efficacy requires pharmacokinetic optimization (e.g., logP ~2.5 for blood-brain barrier penetration) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
